molecular formula C21H25FN2O3 B248516 [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone

[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone

Cat. No. B248516
M. Wt: 372.4 g/mol
InChI Key: ITPRNBVUGVLXGQ-UHFFFAOYSA-N
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Description

[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone, also known as EFPM, is a synthetic compound that belongs to the class of piperazine derivatives. EFPM has shown promising results in scientific research, especially in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone is not yet fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and a weak inhibitor of the dopamine transporter. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has also been shown to enhance the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been found to have a low toxicity profile and does not produce any significant adverse effects in animal studies. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays an important role in neuroplasticity and cognitive function. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has also been found to increase the expression of certain genes involved in synaptic plasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has several advantages for lab experiments, including its high purity and good yields, low toxicity profile, and potential therapeutic applications in various neurological disorders. However, [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has some limitations, including its limited solubility in water and its weak inhibitory effect on the dopamine transporter, which may limit its potential as a new treatment for addiction.

Future Directions

There are several possible future directions for research on [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone. One direction is to further investigate its potential therapeutic applications in various neurological disorders, including depression, anxiety, schizophrenia, and chronic pain. Another direction is to explore the underlying mechanism of action of [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone and its effects on neuronal function and plasticity. Additionally, further studies are needed to assess the safety and efficacy of [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone in humans, which may eventually lead to its development as a new drug for the treatment of neurological disorders.

Synthesis Methods

[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 3-ethoxy-4-methoxybenzylamine to form an intermediate product, which is then reacted with piperazine and acetic anhydride to produce [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone. The synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has been shown to have anxiolytic and antidepressant effects in preclinical studies, and it has also been found to improve cognitive function in animal models of schizophrenia. [4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has also been studied for its potential as a new analgesic agent, and it has been found to have a potent analgesic effect in animal models of pain.

properties

Product Name

[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone

Molecular Formula

C21H25FN2O3

Molecular Weight

372.4 g/mol

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C21H25FN2O3/c1-3-27-20-14-16(4-9-19(20)26-2)15-23-10-12-24(13-11-23)21(25)17-5-7-18(22)8-6-17/h4-9,14H,3,10-13,15H2,1-2H3

InChI Key

ITPRNBVUGVLXGQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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